molecular formula C22H25ClN2O3S B12483914 [3-(azepan-1-ylsulfonyl)-4-chlorophenyl](3,4-dihydroisoquinolin-2(1H)-yl)methanone

[3-(azepan-1-ylsulfonyl)-4-chlorophenyl](3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B12483914
M. Wt: 433.0 g/mol
InChI Key: MXFFMXCDZCSKMS-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-4-chlorophenyl-yl)methanone is a complex organic compound that features a combination of azepane, sulfonyl, chlorophenyl, and dihydroisoquinolinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-4-chlorophenyl-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the chlorination of a suitable phenyl precursor, followed by sulfonylation to introduce the sulfonyl group. The azepane ring can be introduced through nucleophilic substitution reactions. The final step involves the formation of the dihydroisoquinolinyl moiety through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane and dihydroisoquinolinyl moieties.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(azepan-1-ylsulfonyl)-4-chlorophenyl-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biochemical pathways.

Medicine

In medicinal chemistry, 3-(azepan-1-ylsulfonyl)-4-chlorophenyl-yl)methanone has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chlorophenyl-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and chlorophenyl groups play a crucial role in binding to these targets, leading to the modulation of biochemical pathways. The azepane and dihydroisoquinolinyl moieties contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(azepan-1-ylsulfonyl)-4-bromophenyl-yl)methanone
  • 3-(azepan-1-ylsulfonyl)-4-fluorophenyl-yl)methanone
  • 3-(azepan-1-ylsulfonyl)-4-methylphenyl-yl)methanone

Uniqueness

What sets 3-(azepan-1-ylsulfonyl)-4-chlorophenyl-yl)methanone apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the chlorophenyl group, in particular, enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C22H25ClN2O3S

Molecular Weight

433.0 g/mol

IUPAC Name

[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C22H25ClN2O3S/c23-20-10-9-18(15-21(20)29(27,28)25-12-5-1-2-6-13-25)22(26)24-14-11-17-7-3-4-8-19(17)16-24/h3-4,7-10,15H,1-2,5-6,11-14,16H2

InChI Key

MXFFMXCDZCSKMS-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCC4=CC=CC=C4C3)Cl

Origin of Product

United States

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